

An In-Depth Technical Guide on the Biological Activity of BMS-185411

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-185411 is a synthetic arotinoid compound identified as a selective antagonist of the Retinoic Acid Receptor alpha (RAR α). With a reported IC50 value of 140 nM for RAR α , this small molecule holds potential as a tool for investigating the specific physiological and pathological roles of RAR α -mediated signaling pathways. This technical guide provides a comprehensive overview of the known biological activity of **BMS-185411**, including its mechanism of action, available quantitative data, and detailed experimental protocols relevant to its characterization. The guide also features visualizations of the associated signaling pathway and experimental workflows to facilitate a deeper understanding of its biological context.

Introduction

Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in regulating gene expression involved in cellular differentiation, proliferation, and apoptosis. The RAR family consists of three main subtypes: RAR α , RAR β , and RAR γ . The distinct tissue distribution and developmental expression patterns of these subtypes suggest they mediate different biological functions of retinoic acid.

BMS-185411, with the chemical name 4-(((5,6-dihydro-5,5-dimethyl-8-phenyl-2-naphthalenyl)carbonyl)amino)benzoic acid, was developed by Bristol-Myers Squibb as part of a



series of arotinoid compounds designed to modulate RAR activity. Its characterization as a selective RARα antagonist makes it a valuable pharmacological tool for dissecting the specific functions of this receptor subtype.

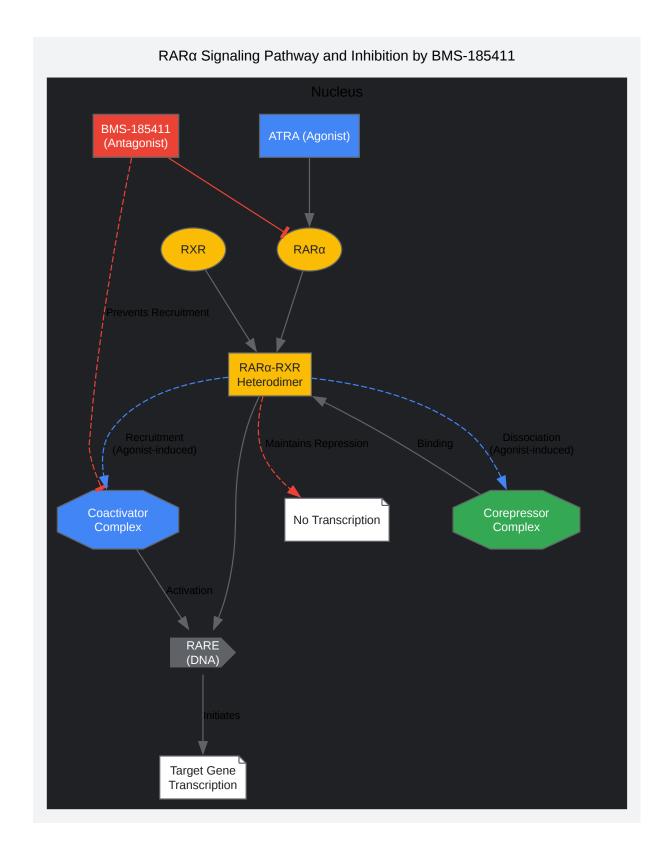
Mechanism of Action

BMS-185411 exerts its biological activity by competitively binding to the ligand-binding domain (LBD) of RARα. This binding prevents the recruitment of coactivator proteins that are necessary for the initiation of gene transcription. By antagonizing the action of endogenous retinoic acid, **BMS-185411** can inhibit the expression of RARα target genes.

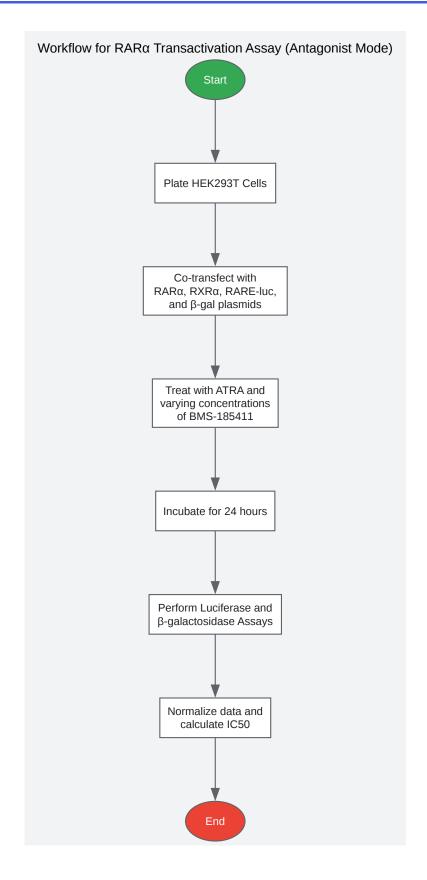
Signaling Pathway

The canonical signaling pathway for RAR α involves its heterodimerization with the Retinoid X Receptor (RXR). In the absence of a ligand, the RAR α -RXR heterodimer is bound to Retinoic Acid Response Elements (RAREs) on the DNA and is associated with corepressor proteins, leading to transcriptional repression. Upon binding of an agonist like all-trans retinoic acid (ATRA), a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates gene transcription. **BMS-185411**, as an antagonist, binds to RAR α but does not induce the conformational change necessary for coactivator recruitment, thereby blocking the transcriptional activation.









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